(2-Ethylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAOEDDDQNLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150627 | |
| Record name | (2-Ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-32-9 | |
| Record name | N-(2-Ethylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethylphenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethylphenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Ethylphenyl Urea
Strategies for the Synthesis of (2-Ethylphenyl)urea and its Analogues
The synthesis of urea (B33335) derivatives, including this compound, is a significant area of research due to their wide-ranging applications in medicinal chemistry, agriculture, and material science. nih.gov Various synthetic strategies have been developed, from classical methods to more novel approaches.
Traditional Synthetic Routes to Urea Derivativescommonorganicchemistry.comresearchgate.net
Traditional methods for synthesizing urea derivatives have been the bedrock of organic chemistry for many years. These routes often involve common, readily available starting materials and well-understood reaction mechanisms.
The reaction between an amine and an isocyanate is a fundamental and widely used method for forming ureas. commonorganicchemistry.com This reaction is typically straightforward and efficient. For instance, the synthesis of N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea is achieved by reacting 2,4-difluoroaniline (B146603) with 2-ethylphenylisocyanate. ontosight.ai This method generally proceeds at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) and does not require a base. commonorganicchemistry.com
Isocyanates can be generated in situ from various precursors. One common method is the Curtius rearrangement of acyl azides, which are formed from carboxylic acids. organic-chemistry.org The resulting isocyanate is then trapped by an amine to form the desired urea. organic-chemistry.org Phosgene (B1210022) and its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), are also traditionally used to generate isocyanate intermediates that subsequently react with amines to yield ureas. nih.gov
A "on-water" reaction of isocyanates with amines has been shown to be a sustainable and chemoselective method for producing unsymmetrical ureas. This process offers simple product isolation and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org
| Reactants | Product | Conditions | Reference |
| 2,4-difluoroaniline, 2-ethylphenylisocyanate | N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea | Not specified | ontosight.ai |
| Amine, Isocyanate | Urea derivative | Room temperature, DMF/THF/DCM | commonorganicchemistry.com |
| (Thio)isocyanates, Amines | Unsymmetrical (thio)ureas | On-water | organic-chemistry.org |
| Alkyl halides, Primary/secondary amines | N,N'-disubstituted urea derivatives | Microwave irradiation | beilstein-journals.org |
Table 1: Examples of Amine-Isocyanate Reactions for Urea Synthesis
Condensation reactions provide an alternative route to phenylureas. One such method involves the reaction of anilines with urea. For example, phenylurea can be prepared by heating aniline (B41778) and urea together. google.com However, this method can lead to the formation of diphenylurea as a byproduct, reducing the selectivity for the desired phenylurea. google.com A more controlled approach involves the reaction of aniline hydrochloride with urea in a boiling aqueous solution. orgsyn.org This reaction is believed to proceed through the formation of ammonium (B1175870) cyanate (B1221674), which then reacts with aniline hydrochloride to yield phenylurea. orgsyn.org
Another condensation approach is the reaction of anilines with carbamates. While phenyl carbamates can be used, their reactions are often reversible and prone to side-product formation. commonorganicchemistry.com The synthesis of Schiff bases, which can be precursors to or derivatives of ureas, can be achieved through the condensation of an aldehyde (like o-vanillin) with a urea derivative (like phenylurea) using a catalyst such as chloroacetic acid. ijprdjournal.com
| Reactants | Product | Conditions | Reference |
| Aniline, Urea | Phenylurea | Heating | google.com |
| Aniline hydrochloride, Urea | Phenylurea | Boiling aqueous solution | orgsyn.org |
| o-vanillin, Phenylurea | Schiff base | Chloroacetic acid catalyst | ijprdjournal.com |
Table 2: Examples of Condensation Reactions for Phenylurea Synthesis
Direct ureidation involves the direct introduction of the urea functional group. One such method is the reaction of primary amides with an ammonia (B1221849) source in the presence of an oxidizing agent. organic-chemistry.org For example, N-substituted ureas can be synthesized by reacting primary amides with phenyliodine diacetate (PIDA) in the presence of ammonia or ammonium carbamate (B1207046). researchgate.net This transformation proceeds through an in situ Hofmann rearrangement to form an isocyanate intermediate, which is then trapped by ammonia. researchgate.net
Another direct approach involves the use of carbon dioxide (CO2) as a C1 source. Primary aliphatic amines can react with CO2 to produce urea derivatives without the need for a catalyst or solvent, although this reaction is less effective for less basic aromatic amines.
| Starting Material | Reagents | Product | Reference |
| Primary amides | Phenyliodine diacetate (PIDA), NH3/ammonium carbamate | N-substituted ureas | researchgate.net |
| Primary aliphatic amines | CO2 | Urea derivatives |
Table 3: Examples of Direct Ureidation Approaches
Condensation Reactions in Phenylurea Synthesis
Advanced and Novel Synthetic Approaches to Substituted Ureasresearchgate.netvulcanchem.comontosight.ai
In recent years, more advanced and novel synthetic methods have been developed to overcome the limitations of traditional routes, such as the use of toxic reagents and harsh reaction conditions.
Hypervalent iodine reagents have emerged as mild and environmentally friendly oxidizing agents in organic synthesis. researchgate.netarkat-usa.org Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene (B116549) (DAIB), is a widely used hypervalent iodine reagent. researchgate.net
A significant application of hypervalent iodine reagents is in the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines. nih.govmdpi.com This method, utilizing PhI(OAc)2 as a mediator, avoids the need for metal catalysts, high temperatures, and inert atmospheres. nih.govmdpi.com The reaction proceeds under mild conditions and shows a broad substrate scope. nih.gov
The mechanism often involves a Hofmann rearrangement of a primary amide, facilitated by the hypervalent iodine reagent, to generate an isocyanate intermediate in situ. researchgate.net This intermediate is then trapped by an amine to form the unsymmetrical urea. The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the electrophilicity of the hypervalent iodine species, allowing for the synthesis of even electron-poor carboxamides. researchgate.net
| Amide | Amine | Reagent | Conditions | Product | Reference |
| Primary benzamides | Primary and secondary amines | PhI(OAc)2 | Mild conditions | Unsymmetrical ureas | nih.gov |
| Primary amides | Ammonia source | PIDA | MeOH or TFE | N-substituted ureas | researchgate.net |
Table 4: Hypervalent Iodine Reagent Mediated Urea Synthesis
Continuous Flow Synthesis for Unsymmetrical Urea Derivatives
Continuous flow technology has emerged as a powerful tool for the synthesis of unsymmetrical ureas, offering advantages such as enhanced reaction speed, improved product yield and selectivity, and safer handling of hazardous intermediates. researchgate.net Several strategies have been developed for the continuous flow synthesis of unsymmetrical ureas, which could be adapted for the preparation of this compound.
One prominent method involves the implementation of a Staudinger/aza-Wittig reaction sequence. researchgate.netvapourtec.com This approach utilizes carbon dioxide (CO₂) as a C1 building block, reacting it with an azide (B81097) and an amine in the presence of a phosphine. researchgate.net The process typically involves the in-situ generation of an isocyanate from the corresponding azide, which then reacts with an amine in a subsequent step. researchgate.net A library of 26 different urea derivatives, including alkyl/aryl and aryl/aryl combinations, has been successfully synthesized using this flow technology. researchgate.netvapourtec.com
Another approach employs a two-step continuous flow system starting from tert-butoxycarbonyl (Boc)-protected amines. acs.org The first microreactor facilitates the formation of an isocyanate intermediate, which is then reacted with an amine in a second microreactor to yield the unsymmetrical urea. acs.org This method allows for short reaction times under mild conditions and has been successfully applied to the synthesis of the pharmaceutical agent cariprazine. acs.org In-line Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the reaction and optimize reagent ratios. acs.org
A one-pot synthesis of asymmetrical aromatic ureas has also been developed using a continuous-flow method based on the Curtius rearrangement of acids to form isocyanates, which then react with amines. bjmu.edu.cn This method is noted for its broad substrate scope, high yields, and rapid reaction times. bjmu.edu.cn
The table below summarizes key aspects of different continuous flow methodologies for unsymmetrical urea synthesis.
| Method | Key Reagents | Intermediate | Advantages |
| Staudinger/aza-Wittig | Azide, Amine, CO₂, Phosphine | Isocyanate | Utilizes CO₂, suitable for various urea types. researchgate.netvapourtec.com |
| Boc-Protected Amines | Boc-Amine, Amine | Isocyanate | Mild conditions, short reaction times. acs.org |
| Curtius Rearrangement | Carboxylic Acid, Amine | Isocyanate | High yields, broad substrate scope. bjmu.edu.cn |
Catalytic Carbonylation Reactions in Urea Formation
Catalytic carbonylation reactions provide an alternative and often more direct route to ureas, including this compound, by utilizing carbon monoxide (CO) or its surrogates. These methods can circumvent the need for pre-formed isocyanates.
Palladium-catalyzed oxidative carbonylation of amines is a well-established method. sci-hub.se For instance, the carbonylation of aniline with carbon monoxide and oxygen in the presence of a palladium catalyst can produce N,N'-diphenylurea. researchgate.net The reaction conditions, particularly temperature, play a crucial role in product selectivity. For the synthesis of N,N'-diphenylurea from aniline, optimal temperatures are reported to be between 100-120°C. researchgate.net Higher temperatures can lead to the formation of other products like ethyl N-phenylcarbamate. researchgate.net
A catalyst system comprising palladium and iodide has been shown to be effective for the oxidative carbonylation of amines with CO, O₂, and an alcohol to produce carbamates, which are precursors to ureas. sci-hub.se In this process, N,N'-diphenylurea can be an intermediate that is further alkoxycarbonylated to the corresponding carbamate. sci-hub.se
The direct carbonylation of nitroaromatics also offers a pathway to ureas. The palladium-diphosphane catalyzed reductive carbonylation of nitrobenzene (B124822) in the presence of an amine nucleophile, such as aniline, can yield N,N'-diphenylurea with high selectivity. universiteitleiden.nl
More recently, electrochemical methods for urea synthesis have gained attention as a sustainable alternative. nih.govsciopen.com These methods involve the electrocatalytic coupling of CO₂ and various nitrogen sources, such as nitrate (B79036) or dinitrogen. nih.govsciopen.com For example, a hybrid catalyst of zinc and copper has been reported to achieve a Faradaic efficiency of 75% for urea synthesis from nitrate and CO₂. utoronto.ca This process operates via a relay catalysis mechanism where different sites on the catalyst stabilize key intermediates. utoronto.ca
The following table outlines different catalytic carbonylation approaches for urea synthesis.
| Catalytic System | Starting Materials | Product(s) | Key Features |
| Pd(II) complex | Aniline, CO, O₂ | N,N'-Diphenylurea | Temperature-dependent selectivity. researchgate.net |
| Palladium and Iodide | Amine, CO, O₂, Alcohol | Carbamate (via urea intermediate) | High yields for carbamates. sci-hub.se |
| Pd/diphosphane | Nitrobenzene, Aniline, CO | N,N'-Diphenylurea | High selectivity for urea. universiteitleiden.nl |
| Zn/Cu Hybrid Electrocatalyst | Nitrate, CO₂ | Urea | Sustainable, operates at ambient conditions. utoronto.ca |
Synthesis of Specific Ethylphenyl Urea Derivatives (e.g., 1,3-Bisthis compound)
The synthesis of symmetrical ureas like 1,3-bisthis compound can be achieved through several methods. A reported synthesis of 1,3-bisthis compound resulted in a white solid with a yield of 86%. researchgate.net
One common laboratory-scale method involves the reaction of an amine with phosgene or a phosgene equivalent. However, due to the toxicity of phosgene, alternative methods are often preferred.
A frequently used approach is the reaction of an amine with urea. For instance, reacting alkyl-substituted m-phenylenediamines with urea in a molar ratio greater than 2:1 in water as a solvent can produce N,N'-bis(3-aminophenyl)urea derivatives. google.com
Another route involves the reaction of an amine with an isocyanate. For the synthesis of symmetrical ureas, the corresponding amine is reacted with a carbonyl source. For example, 1,3-bis[(E)-furan-2-yl)methylene]urea was synthesized by reacting furfural (B47365) with urea in ethanol (B145695) with a few drops of glacial acetic acid, followed by refluxing. researchgate.net A similar procedure could potentially be adapted for the synthesis of 1,3-bisthis compound from 2-ethylaniline.
The synthesis of 1,3-bis(2-hydroxyethyl)urea (B94319) has been achieved by reacting urea with ethylene (B1197577) carbonate at 140-150°C in the presence of synthetic zeolites. google.com This demonstrates the use of urea as a starting material in the formation of substituted ureas.
Regioselectivity and Stereoselectivity Considerations in Synthesis
In the synthesis of substituted ureas like this compound, regioselectivity and stereoselectivity are important considerations, especially when dealing with multifunctional or chiral starting materials.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound synthesis, regioselectivity becomes critical when reacting unsymmetrical diamines or when introducing substituents onto the phenyl ring. For example, during the alkylation of a thiazole (B1198619) ring in the synthesis of a urea-thiazole hybrid, controlling the position of alkylation is a significant synthetic challenge. vulcanchem.com
Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is not chiral, if the synthesis involves chiral starting materials or catalysts, the formation of diastereomers or enantiomers becomes a possibility. For instance, in the synthesis of imidazolidin-2-ones from N-allylureas, up to two stereocenters can be generated. organic-chemistry.org
The synthesis of N,N'-bis(2-phenylpropyl)urea, a structural analog of a disubstituted ethylphenyl urea, from chiral 2-phenylpropylamine (B128651) would lead to the formation of stereoisomers (RR, SS, and meso forms), highlighting the importance of stereocontrol in such reactions. rsc.org
Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is primarily centered around the urea functionality, with the 2-ethylphenyl group influencing the reaction rates and mechanisms through its electronic and steric properties.
Hydrolysis Mechanisms of Urea Derivatives
The hydrolysis of phenylureas is a well-studied process that can proceed through different mechanisms depending on the pH of the medium. researchgate.netresearchgate.net The reaction is affected by temperature, pH, and buffer concentration. researchgate.net
Under acidic conditions , the proposed mechanism often involves an addition-elimination pathway where water attacks the N-protonated substrate in the rate-determining step. researchgate.net The influence of substituents on the reaction rate can change with increasing acidity, suggesting a potential change in the hydrolysis mechanism in strongly acidic media. researchgate.net
Under basic conditions (pH 12-14), the hydrolysis of phenylureas is also proposed to occur via an addition-elimination mechanism, similar to the alkaline hydrolysis of esters and amides. capes.gov.brrsc.org At high pH, the urea can dissociate at the aryl-NH group to form its conjugate base, which is an unreactive side product. capes.gov.brrsc.org
A general consensus for the hydrolysis of N-aryl ureas suggests the formation of a transient N-aryl isocyanate intermediate. nih.gov This intermediate is thought to be generated through the expulsion of an amine from a zwitterionic species. nih.gov However, alternative interpretations suggest a simple addition/elimination mechanism without the involvement of an isocyanate intermediate under both acidic and basic conditions. nih.gov
The hydrolysis of phenylureas can be catalyzed by bifunctional acid-base buffers such as bicarbonate and phosphate. researchgate.net
The table below summarizes the proposed hydrolysis mechanisms for phenylureas.
| Condition | Proposed Mechanism | Key Intermediates/Steps |
| Acidic | Addition-Elimination | N-protonated substrate, attack by water. researchgate.net |
| Basic | Addition-Elimination | Formation of conjugate base at high pH. capes.gov.brrsc.org |
| General | Elimination-Addition | Zwitterion, transient isocyanate. researchgate.netnih.gov |
Nucleophilic Substitution Reactions Involving the Urea Nitrogen
The nitrogen atoms of the urea group in this compound possess lone pairs of electrons, making them nucleophilic. This allows them to participate in various substitution reactions.
Urea derivatives can undergo nucleophilic substitution reactions with halogenated compounds to form substituted ureas. The nucleophilicity of the nitrogen atoms allows them to attack electrophilic centers, leading to the formation of new C-N bonds.
The nitrogen atoms can also act as nucleophiles in condensation reactions with electrophiles. evitachem.com For instance, the nitrogen atoms can be acylated or alkylated. evitachem.com The electron-withdrawing nature of adjacent groups, such as a trifluoroethylidene group in a related urea, can influence the nucleophilicity of the nitrogen atoms. evitachem.com
Palladium-catalyzed amidation reactions have been developed for the preparation of unsymmetrically substituted ureas. organic-chemistry.org In these reactions, aryl bromides and chlorides can be coupled with aryl, benzyl, and aliphatic ureas using a bipyrazole ligand. organic-chemistry.org This demonstrates the ability of the urea nitrogen to act as a nucleophile in cross-coupling reactions.
The reaction of N-[(2-methylphenyl)(phenyl)methyl]urea, a structural analog, highlights that the rate-determining step in some reactions is the nucleophilic attack of an amine on the carbonyl carbon of the urea. vulcanchem.com This underscores the importance of the nucleophilic character of the reacting amine and the electrophilic character of the urea's carbonyl group.
Thermal Decomposition Pathways of Phenylureas
The thermal decomposition of phenylureas is a subject of significant academic and industrial interest due to the widespread use of these compounds in materials science, pharmaceuticals, and agriculture. acs.org Theoretical studies, employing electronic structure calculations and reaction rate theories, have been instrumental in elucidating the complex pathways of their unimolecular decomposition. acs.orgresearchgate.net These investigations have systematically computed the potential energy surfaces for the decomposition of various urea derivatives, revealing that the primary routes are not initial bond fissions, but rather concerted pericyclic reactions. acs.orgresearchgate.net
For unsymmetrical phenylureas, such as this compound, multiple decomposition paths are possible. For instance, the decomposition of phenylurea itself can proceed via two distinct pathways: one yielding aniline and isocyanic acid, and the other producing ammonia and phenyl isocyanate. lookchem.com The pathway with the higher activation energy becomes more dominant at elevated temperatures. lookchem.com
Pericyclic Reactions and Product Branching Ratios
Theoretical calculations have demonstrated that phenylureas predominantly decompose through four-center pericyclic reactions. acs.orgresearchgate.netresearchgate.net These reactions involve a cyclic transition state where bonds are broken and formed simultaneously, leading to the formation of a substituted isocyanate and an amine. acs.org This concerted mechanism is energetically more favorable than pathways involving initial bond cleavage. acs.orgresearchgate.net
The product branching ratio, which is the ratio of the different decomposition products, is determined by a newly established reaction rate rule. acs.orgresearchgate.net This rule considers two key structural factors:
The nature of the hydrogen atom being transferred (e.g., primary, secondary, alkyl, or benzyl).
The nature of the nitrogen atom acceptor (primary, secondary, or tertiary). acs.orgresearchgate.net
This framework allows for the prediction of product distribution in the thermal decomposition of a given urea derivative. For this compound, two primary pericyclic pathways are conceivable:
Transfer of a hydrogen from the -NH2 group to the substituted nitrogen, yielding 2-ethylphenyl isocyanate and ammonia.
Transfer of a hydrogen from the substituted nitrogen to the -NH2 group, yielding phenyl isocyanate and 2-ethylaniline.
The specific branching ratio between these pathways would depend on the relative activation energies, influenced by the electronic and steric properties of the 2-ethylphenyl group.
Influence of Substituent Nature on Decomposition Kinetics
The kinetics of thermal decomposition are significantly influenced by the nature of the substituents on the urea backbone. acs.orglookchem.com Resonance effects within the activated complex play a crucial role; substituents that stabilize the transition state can lower the activation energy and accelerate the reaction rate. lookchem.com For example, the presence of a phenyl group allows for resonance in the activated complex, strengthening its bonds and lowering the potential energy surface. lookchem.com
Studies comparing various substituted ureas have provided insight into these effects. The activation energy for the decomposition of phenylurea in propionic acid falls between that of sym-dimethylurea and sym-diphenylurea, highlighting the impact of different substituents. lookchem.com In the context of oxidative degradation, which also provides information on reactivity, the degradation rate of phenylurea herbicides was found to be dependent on the number of chlorine substituents on the aromatic ring, with the rate increasing as the number of chlorine atoms decreased. researchgate.net Similarly, biodegradation studies show that the size of the substituent, the degree of ring chlorination, and the nature of the N'-substituents are determining factors in the degradation rates of phenylurea herbicides. mdpi.com
A quantitative structure-activity relationship (QSAR) has been established to predict the reactivity of substituted phenylurea herbicides, correlating their reaction rates with Hammett constants as a molecular descriptor. researchgate.net This underscores the predictable influence of electronic effects imparted by substituents on the aromatic ring.
| Substituent | Observed Effect on Decomposition/Degradation | Reference |
|---|---|---|
| Phenyl | Creates resonance in the activated complex, lowering activation energy compared to some alkylureas. | lookchem.com |
| Chlorine (on phenyl ring) | Increasing the number of Cl atoms decreases the oxidative degradation rate. | researchgate.net |
| Alkyl (N'-substituents) | The size and nature of alkyl groups are determining factors in biodegradation rates. | mdpi.com |
| Various ring substituents | Reactivity can be correlated with Hammett constants, establishing a quantitative structure-activity relationship. | researchgate.net |
Late-Stage Functionalization Strategies Utilizing Urea Moieties
Late-stage functionalization is a critical strategy in medicinal chemistry that allows for the modification of complex molecules to refine their biological properties. mdpi.com The urea moiety is a valuable functional group for such modifications due to its ability to form key interactions with biological targets. acs.org Recent methodologies have focused on developing mild and versatile reactions for introducing urea groups into advanced molecular scaffolds. mdpi.comresearchgate.net
One prominent metal-free approach involves the use of the hypervalent iodine reagent, iodobenzene (B50100) diacetate (PhI(OAc)2), to mediate the coupling of amines and amides to form unsymmetrical ureas. mdpi.comresearchgate.net This method is advantageous as it proceeds under mild conditions, avoids the need for metal catalysts or high temperatures, and demonstrates a broad substrate scope, making it highly suitable for the late-stage functionalization of intricate molecules like drug candidates. mdpi.comresearchgate.net The versatility of this reaction allows for the incorporation of diverse functionalities, including medicinally relevant heterocycles. mdpi.com
Another advanced strategy employs photoredox catalysis. For example, C(sp³)–C(sp³) cross-coupling reactions catalyzed by light can be used to synthesize complex urea-containing compounds that were previously difficult to access. charnwooddiscovery.com This approach addresses challenges often associated with urea synthesis, such as low yields from competing side reactions, and is applicable to the late-stage modification of fully elaborated urea-containing molecules. charnwooddiscovery.com
| Amine Substrate | Amide Substrate | Product Yield | Significance | Reference |
|---|---|---|---|---|
| Primary Amines (various) | Primary Benzamides | Moderate to Good | Demonstrates broad applicability for primary amines. | mdpi.com |
| Secondary Amines (various) | Primary Benzamides | Moderate to Good | Shows versatility for coupling with secondary amines. | mdpi.com |
| 2,6-dimethylmorpholine | Benzamide | 42% | Incorporation of a moiety significant in medicinal chemistry. | mdpi.com |
| Azetidine | Benzamide | Variable | Demonstrates use of small, common heterocycles in medicinal chemistry. | mdpi.com |
| Highly functionalized piperidine | Benzamide | Successful Coupling | Highlights potential for late-stage modification of medicinally relevant compounds. | mdpi.com |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the structural aspects of (2-Ethylphenyl)urea, with each technique offering unique information about the molecule's composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the carbon-hydrogen framework of this compound.
In ¹H NMR spectroscopy, the protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the phenyl ring appear as a complex multiplet in the downfield region. The protons on the urea (B33335) moiety's nitrogen atoms (NH and NH₂) typically produce broad signals that can exchange with deuterium (B1214612) oxide.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. oregonstate.edu The spectrum shows distinct signals for the carbonyl carbon of the urea group, the two carbons of the ethyl substituent, and the six carbons of the aromatic ring, with quaternary carbons generally showing weaker signals. oregonstate.edu
Table 1: Predicted NMR Spectral Data for this compound Data is based on typical chemical shift ranges for similar functional groups and substituted aromatic compounds.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet (t) |
| CH₂ (ethyl) | ~2.6 | Quartet (q) |
| NH₂ (urea) | ~5.5 - 6.0 | Broad Singlet (br s) |
| Aromatic-H | ~6.9 - 7.4 | Multiplet (m) |
| NH (urea) | ~8.0 - 8.5 | Broad Singlet (br s) |
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~24 |
| Aromatic C | ~125 - 138 |
Infrared (IR) spectroscopy is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. The IR spectrum is dominated by absorptions from the urea moiety. Strong, distinct bands corresponding to the N-H stretching vibrations of the primary and secondary amine groups are observed in the region of 3200-3450 cm⁻¹. researchgate.net A prominent, strong absorption band, known as the "Amide I" band, appears around 1650-1680 cm⁻¹ and is attributed to the C=O carbonyl stretching vibration. researchgate.net Another significant band, the "Amide II" band, which arises from N-H bending and C-N stretching vibrations, is found near 1600 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (urea) | Stretching | 3200 - 3450 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2975 |
| C=O (urea) | Amide I Stretch | 1650 - 1680 |
| N-H (urea) | Amide II Bend | ~1600 |
Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The molecular formula of this compound is C₉H₁₂N₂O, corresponding to a monoisotopic mass of approximately 164.09 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 164.
The fragmentation of phenylureas is well-characterized. researchgate.net Key fragmentation pathways for this compound would include alpha-cleavage of the ethyl group and cleavages around the urea functionality. A common fragmentation involves the loss of a methyl radical (•CH₃) to give a fragment at m/z 149. Another characteristic fragmentation is the cleavage of the C-N bond, which can lead to the formation of an ethylphenyl isocyanate ion or an ethylaniline ion. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 164 | [M]⁺• (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 120 | [C₂H₅C₆H₄NH₂]⁺• (2-Ethylaniline ion) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Crystallographic Studies and Solid-State Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.
While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 1-(2,4-dimethylphenyl)urea, provides significant insight into its likely solid-state conformation. nih.gov In these structures, the molecule is not planar. A notable feature is the significant dihedral angle between the plane of the phenyl ring and the plane of the urea group (N-C(=O)-N). For 1-(2,4-dimethylphenyl)urea, this angle is 86.6(1)°. nih.gov This twisted conformation minimizes steric hindrance between the ortho-substituent on the phenyl ring and the urea moiety.
Table 4: Representative Crystallographic Parameters from an Analogous Phenylurea Derivative Data based on the crystal structure of 1-(2,4-dimethylphenyl)urea. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Phenyl Ring to Urea Plane) | 86.6(1)° |
| C=O Bond Length | ~1.25 Å |
The crystal structure of phenylurea derivatives is heavily influenced by intermolecular hydrogen bonding. researchgate.netaps.org The urea group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). In the solid state, molecules of this compound are expected to form robust hydrogen-bonded networks.
Table 5: Typical Hydrogen Bond Geometry in Phenylurea Crystal Structures Data based on the crystal structure of 1-(2,4-dimethylphenyl)urea. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs
Advanced Spectromicroscopic Techniques
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the local electronic structure and bonding environment of a specific element within a molecule. wikipedia.orgmdpi.com The technique involves exciting a core electron to an unoccupied valence molecular orbital, resulting in sharp, characteristic absorption peaks. wikipedia.org These spectral features are sensitive to the chemical state, coordination, and geometry of the absorbing atom.
Studies on N,N′′-ethylenebis(N′-2-methylphenyl)urea, a compound structurally related to this compound, demonstrate the application of NEXAFS for characterizing complex organic materials. researchgate.netiucr.org By using scanning transmission X-ray microscopy (STXM), carbon K-edge NEXAFS spectra can be recorded from microscopic single crystals (e.g., ~0.1 × 1 × 10 µm). researchgate.netiucr.org The resulting spectra reveal distinct resonances corresponding to electronic transitions, such as C 1s → π* transitions associated with the phenyl rings and the carbonyl group of the urea linkage, and C 1s → σ* transitions associated with C-C and C-H bonds. wikipedia.orgresearchgate.net
NEXAFS spectroscopy becomes particularly powerful when combined with linearly polarized synchrotron radiation. The absorption intensity of a specific resonance depends on the relative orientation between the electric field vector (E ) of the polarized X-rays and the transition dipole moment (TDM) of the electronic transition. core.ac.uk This angle-dependent absorption is known as linear dichroism (LD) and provides a robust method for determining molecular orientation, even on a sub-micrometer scale. researchgate.netiucr.orgstanford.edu
This principle was effectively demonstrated in the analysis of N,N′′-ethylenebis(N′-2-methylphenyl)urea crystals. researchgate.netiucr.org When single crystals were oriented with their long axis either parallel or perpendicular to the X-ray electric field vector, their NEXAFS spectra showed strong polarization dependence. researchgate.netresearchgate.net For instance, the intensity of the C 1s → π* resonance of the phenyl rings changes significantly with crystal orientation. By correlating these spectral changes with the known crystal structure determined by X-ray crystallography, the orientation of specific molecular moieties within the crystals can be precisely mapped. researchgate.netiucr.org This makes LD-NEXAFS an invaluable tool for studying molecular order in complex organic systems where traditional single-crystal diffraction may not be feasible. iucr.org
X-ray Photoelectron Emission Microscopy (XPEEM) is a surface-sensitive imaging technique that provides spatially resolved chemical analysis. flinders.edu.aunffa.eu It combines the chemical specificity of X-ray Photoelectron Spectroscopy (XPS) with the high lateral resolution of microscopy. flinders.edu.auelettra.eu In XPEEM, a surface is illuminated with X-rays, causing the emission of photoelectrons. These electrons are collected by an electron optical column to form a magnified image of the surface, where the contrast is determined by the local elemental composition and chemical state. nffa.eu
Essentially a spatially resolved NEXAFS or XPS measurement, XPEEM can map the distribution of different chemical species across a surface with a resolution that can reach the sub-micrometer scale. flinders.edu.auresearchgate.net The technique is highly sensitive to the top few nanometers of a material due to the short inelastic mean free path of the photoelectrons. nffa.euresearchgate.net
While no XPEEM studies have been specifically reported for this compound, the technique has been successfully applied to characterize the microchemistry of other complex organic and inorganic films. researchgate.net For a compound like this compound, XPEEM could be used to investigate the chemical homogeneity of thin films, identify the composition of microscopic domains in a composite material, or study degradation processes by mapping the spatial distribution of different chemical states on a surface.
Linear Dichroism (LD) in NEXAFS for Molecular Orientation
Conformational Analysis of this compound and its Derivatives
The conformational landscape of phenylurea derivatives is critical to understanding their molecular recognition properties and crystal packing. The conformation is largely defined by the torsional angles around the N-C(O) and N-aryl bonds. Computational and experimental studies on related N-aryl ureas reveal distinct conformational preferences.
Computational analyses on arylated-diphenylurea analogues indicate a strong preference for a trans-trans conformation of the urea hydrogen atoms with respect to the carbonyl group. researchgate.net This arrangement is often stabilized by intramolecular or intermolecular hydrogen bonding. For N-aryl (thio)ureas, a detailed conformational analysis using theoretical calculations identified stable (Z,Z) and (Z,E) conformers, with the relative stability influenced by the nature of the carbonyl or thiocarbonyl group. mdpi.com
The presence of an ortho-substituent, such as the ethyl group in this compound, introduces significant steric hindrance. This can lead to a non-planar arrangement where the phenyl ring is twisted out of the plane of the urea moiety. This steric clash can also create a barrier to rotation around the N-aryl bond, potentially leading to atropisomerism, where distinct, non-interconverting rotational conformers (M- and P-atropisomers) can exist. mdpi.com The energy barrier for this rotation has been determined for some ortho-disubstituted N-aryl thioureas. mdpi.com
Experimental data from a derivative, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea, provides insight into the local environment of the ethylphenyl group through 1H NMR spectroscopy, showing a characteristic triplet for the -CH3 group and a quartet for the -CH2- group, consistent with a flexible ethyl substituent. mdpi.com
The table below summarizes key conformational findings for this compound and its derivatives based on computational studies of analogous structures.
| Compound Family | Key Torsional Angles / Conformation | Method | Finding |
| Arylated-diphenylurea Analogues | C-N-C(O)-N | Semi-empirical PM7 | All studied compounds prefer a trans-trans conformation. researchgate.net |
| N-Aryl (thio)ureas | C-N-C(S)-N | Theoretical Calculations | Ureas favor a (Z,Z) conformer, while thioureas favor a (Z,E) conformer. mdpi.com |
| Ortho-substituted N-Aryl (thio)ureas | Caryl-N | Dynamic NMR / Calculations | A measurable energy barrier to rotation can exist, leading to stable atropisomers. mdpi.com |
| This compound Derivatives | Urea H-atoms | Inferred | Expected to adopt a trans-trans conformation stabilized by hydrogen bonding. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of (2-Ethylphenyl)urea. These calculations are based on the principles of quantum mechanics to model the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comrsc.org Instead of relying on the complex many-electron wavefunction, DFT is based on the electron density, which simplifies calculations while maintaining a high degree of accuracy. scispace.comwikipedia.org This approach is widely used to determine molecular geometries, electronic properties, and reactivity indices. rsc.org For molecules like substituted ureas, DFT methods, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are utilized to optimize molecular structures and calculate key parameters. researchgate.netresearchgate.netresearchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netphyschemres.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is crucial for understanding intramolecular charge transfer processes. physchemres.org
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -7.0 | Electron-donating ability |
| ELUMO | -1.0 to 1.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 6.0 | Chemical reactivity and stability |
Electrostatic Potential Surface Maps
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.orgproteopedia.org The map is generated by plotting the electrostatic potential on the molecule's van der Waals surface. proteopedia.org Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.nettandfonline.com Green and yellow represent intermediate potential values. For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and positive potential near the N-H protons, highlighting the sites for hydrogen bonding. researchgate.net
Thermochemical Properties and Reaction Energetics
Thermochemical properties describe the energy changes that occur during chemical reactions. These properties are essential for determining the stability and feasibility of chemical processes involving this compound.
Enthalpies of Formation and Bond Dissociation Energies
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. anl.gov It provides a measure of the compound's energetic stability. Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically (cleaving it to form two radicals). orgoreview.comiupac.org BDE values are indicative of bond strength; a higher BDE corresponds to a stronger bond. masterorganicchemistry.com For this compound, theoretical calculations could determine the BDE for various bonds, such as the C-N, N-H, and C-C bonds, which is crucial for predicting its degradation pathways and reactivity in radical reactions.
The following table provides illustrative thermochemical data for urea (B33335) and related simple bonds, as specific calculated values for this compound are not present in the cited literature.
| Parameter | Compound/Bond | Value (kJ/mol) |
|---|---|---|
| ΔfH° (gas) | Urea | -234.66 anl.gov |
| BDE | C-H (in benzene) | ~473 |
| BDE | C-N (in aniline) | ~430 |
| BDE | N-H (in aniline) | ~370 |
Reaction Rate Theories and Kinetic Predictions
Reaction rate theories provide a framework for predicting the speed at which chemical reactions occur. Transition State Theory (TST) is a prominent model that describes reaction rates by considering the properties of an activated complex, which is an intermediate structure between reactants and products. libretexts.org The Eyring equation, derived from TST, relates the reaction rate constant to thermodynamic parameters of activation, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). libretexts.orgnih.gov For a reaction involving this compound, such as hydrolysis, computational methods can be used to locate the transition state structure and calculate its energy, thereby predicting the reaction barrier and rate constant. nih.gov Studies on urea hydrolysis have shown it to be an endothermic process controlled by enthalpy. nih.gov While specific kinetic studies on this compound are lacking, computational modeling could elucidate its reaction mechanisms and predict its stability under various conditions. nih.govmdpi.com
Molecular Modeling and Simulations
Molecular modeling and simulations are cornerstones of modern drug discovery and materials science, enabling the visualization and prediction of molecular interactions and behaviors.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism of potential drug candidates. Studies on various derivatives containing the this compound scaffold have utilized docking to explore their interactions with biological targets.
For instance, molecular modeling has been performed on nitroaryl urea derivatives to determine their structure-activity relationship as potential antiproliferative agents, with one compound identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2). tandfonline.com In a separate study, phenylurea-substituted 2,4-diamino-pyrimidines were modeled to understand their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These computational analyses help elucidate how the urea moiety and its substituents form critical interactions, such as hydrogen bonds, with amino acid residues in the active site of target enzymes. up.ac.zaresearchgate.net
The insights gained from docking can guide the design of more potent and selective inhibitors. The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from crystallographic data, and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. up.ac.zabenthamdirect.com
| This compound Derivative Class | Protein Target | Key Findings from Docking Studies |
|---|---|---|
| Nitroaryl ureas | Cyclin-Dependent Kinase 2 (CDK2) | Aids in determining the structure-activity relationship for antiproliferative properties. tandfonline.com |
| Phenylurea substituted 2,4-diamino-pyrimidines | Plasmodium falciparum kinases (e.g., CDPK1) | Used for structure-guided modification to improve anti-malarial activity and selectivity. nih.gov |
| General 1,3-disubstituted ureas | Mycobacterium tuberculosis Epoxide Hydrolase (EH) | Predicts binding orientation and explores interactions with active site amino acids. up.ac.za |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. MD simulations predict how the complex behaves over time, providing crucial information on its stability and the conformational flexibility of both the ligand and the protein. up.ac.za
An integrated computational approach for 1,3-disubstituted urea derivatives often involves MD simulations to validate the stability of docked poses. up.ac.za These simulations can reveal the flexibility of the protein's binding site, calculate the binding free energy of the complex, and determine the energy contribution of individual amino acid residues to the binding interaction. up.ac.za By simulating the atomic motions as a function of time, researchers can assess whether a potential inhibitor remains stably bound in the active site or if it dissociates, providing a more rigorous evaluation of its potential as a drug candidate. up.ac.za
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Predictive Models for Biological Activity of this compound Derivatives
QSAR studies are employed to build predictive models for the biological activity of novel compounds. For classes of molecules that include this compound derivatives, such as carbonyl thioureas, QSAR models have been developed to correlate their molecular structures with activities like anti-amoebic properties. analis.com.my These models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that can predict the activity of new, untested compounds. analis.com.my
For example, a QSAR study on a series of anti-malarial 2,4-diamino-pyrimidines bearing urea substituents was conducted to understand the structural requirements for improved potency. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives and for designing compounds with enhanced biological profiles. analis.com.my
Correlation of Computational Descriptors with Experimental Data
The foundation of QSAR models is the use of molecular descriptors—numerical values that characterize specific properties of a molecule. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical in nature.
A key aspect of QSAR is correlating these computational descriptors with experimentally determined data, such as the 50% inhibitory concentration (IC₅₀). For instance, QSAR analysis of anti-malarial urea derivatives revealed that lipophilicity is a key driver of biological activity. nih.gov Similarly, for a derivative of this compound, specifically 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, QSAR modeling was used to predict its lipophilicity (LogP), a descriptor known to influence properties like membrane permeability. vulcanchem.com The ethyl group on the phenyl ring is noted to enhance this lipophilicity. vulcanchem.com
By establishing a statistically significant correlation between these descriptors and activity, researchers can better understand the mechanism of action and design more effective molecules. analis.com.my
| Derivative/Analog | Descriptor Type | Predicted Value/Finding | Correlated Property |
|---|---|---|---|
| 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | Physicochemical (LogP) | 3.1 ± 0.3 vulcanchem.com | Membrane Permeability vulcanchem.com |
| Phenylurea substituted 2,4-diamino-pyrimidines | Physicochemical (Lipophilicity) | Identified as a key driver of activity. nih.gov | Anti-malarial Potency nih.gov |
| Carbonyl thiourea (B124793) derivatives | Various Molecular Descriptors | GA-PLS model (r² = 0.827) analis.com.my | Anti-amoebic Activity (IC₅₀) analis.com.my |
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Research
Urea (B33335) derivatives have been investigated for their potential to combat various microbial pathogens. hilarispublisher.comresearchgate.net The inclusion of the (2-ethylphenyl) moiety in urea-based compounds has been explored to understand its influence on antimicrobial efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial potential of urea derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govjocpr.comtubitak.gov.tr Studies on diarylurea analogues of triclocarban, a known antibacterial agent, have provided insights into their activity. For instance, certain diarylureas have shown notable activity against Staphylococcus aureus and Enterococcus faecalis, both of which are significant Gram-positive pathogens. mdpi.comnih.gov
Research has shown that modifications to the aryl groups in these urea compounds can significantly impact their antibacterial spectrum and potency. mdpi.com While some derivatives exhibit broad-spectrum activity, others may be more effective against specific bacterial types. tubitak.gov.tr For example, some synthesized dihydroquinazolinone derivatives showed more pronounced activity against Gram-positive strains than Gram-negative ones. jmchemsci.com
Table 1: Antibacterial Activity of Selected Urea Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| Diarylurea Analogues | Staphylococcus aureus, Enterococcus faecalis | Notable activity. mdpi.comnih.gov |
| Dihydroquinazolinones | Gram-positive strains | More active against Gram-positive than Gram-negative strains. jmchemsci.com |
| Pyridazine-urea derivatives | S. aureus, E. coli | Promising inhibitory activity. tubitak.gov.tr |
Antifungal Activity Investigations
In addition to antibacterial properties, urea derivatives have been investigated for their potential as antifungal agents. nih.govjocpr.com The antifungal activity of these compounds has been tested against various fungal species, including Candida albicans and Cryptococcus neoformans. nih.gov
The structural features of the urea derivatives play a crucial role in determining their antifungal efficacy. For instance, the introduction of a sulfur atom to create thiourea (B124793) derivatives has been shown to sometimes enhance antifungal activity compared to their urea counterparts. researchgate.net However, the specific substitutions on the aryl rings are critical in defining the extent of this activity. researchgate.net Some studies have reported that while certain urea derivatives show promising antifungal potential, others may exhibit only moderate or weak effects. tubitak.gov.trjmchemsci.com
Structure-Activity Relationships (SAR) in Antimicrobial Agents
The relationship between the chemical structure of (2-Ethylphenyl)urea derivatives and their antimicrobial activity is a key area of research. nih.gov SAR studies aim to identify the specific molecular features that contribute to the biological activity, guiding the design of more potent and selective antimicrobial agents. researchgate.netmdpi.com
For diarylureas, the nature and position of substituents on the phenyl rings are critical. mdpi.com For example, the presence of a 2,6-xylyl group in some analogues was found to be important for high activity against Staphylococcus aureus. mdpi.comnih.gov The replacement of a phenyl ring with other heterocyclic systems, such as benzothiazole (B30560), has also been explored to modulate antibacterial potency. nih.gov
Anti-Inflammatory Research
Inflammation is a complex biological response, and the development of new anti-inflammatory agents is a significant goal in medicinal chemistry. tandfonline.com Urea derivatives, including those containing the (2-ethylphenyl) group, have been evaluated for their anti-inflammatory potential. hilarispublisher.comresearchgate.net
Evaluation of Anti-Inflammatory Potential
Several studies have synthesized and evaluated various urea derivatives for their ability to reduce inflammation. hilarispublisher.comtandfonline.com For example, a series of glycyrrhetin urea derivatives were designed and tested for their anti-inflammatory effects. acs.org In one study, a derivative of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]-phenyl}-urea demonstrated anti-inflammatory activity. researchgate.net
The anti-inflammatory potential of these compounds is often assessed using in vitro and in vivo models. In vitro assays may involve measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), while in vivo models, such as the carrageenan-induced paw edema test in rats, are used to evaluate the compound's effect in a living organism. hilarispublisher.comrsc.org Some novel quinazolinone derivatives have shown potent anti-inflammatory activity, in some cases comparable to the standard drug diclofenac. tandfonline.com
Table 2: Anti-Inflammatory Activity of Selected Urea Derivatives
| Compound/Derivative Class | Assay/Model | Observed Activity |
|---|---|---|
| Glycyrrhetin ureas | Inhibition of NO production | Potent anti-inflammatory effects. acs.org |
| Quinazolinone derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity. tandfonline.com |
| Pyrazole (B372694) derivatives | COX-2 inhibition | Potent and selective inhibition. tandfonline.com |
| Thioanalogs of dihydropyrimidin-2(1H)-one | Inhibition of TNF-α and IL-6 | Promising anti-inflammatory activity. researchgate.net |
Mechanistic Insights into Anti-Inflammatory Pathways
Understanding the mechanism by which this compound derivatives exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Research has pointed to several potential pathways.
One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov Some urea-containing pyrazole derivatives have been designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), showing enhanced anti-inflammatory and anti-allodynic activity. nih.gov
Other studies have suggested that the anti-inflammatory effects of certain urea derivatives may be mediated through the inhibition of signaling pathways such as the NF-κB and MAPK pathways. tandfonline.comresearchgate.net For instance, some glycyrrhetin urea derivatives were found to inhibit the STING/NF-κB pathway, leading to a reduction in the release of inflammatory factors. acs.orgresearchgate.net The regulation of the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways has also been implicated in the neuroprotective and anti-inflammatory effects of some compounds. nih.gov
Antiproliferative Effects on Tumor Cell Lines
Derivatives of this compound have been investigated for their antiproliferative activity against a variety of human cancer cell lines. Research into ethylenediurea (B156026) analogs, which share a core structural similarity, has shown that modifications including an ethyl substituent on the phenyl ring can confer anti-proliferative properties. mdpi.com
One such derivative, a carbamate-linked compound with an ethylene (B1197577) substituent on the phenyl ring, demonstrated a significant reduction in cancer cell proliferation. mdpi.com In studies using human cancer cell lines, this compound inhibited proliferation by 70–90% without showing cytotoxic effects on the immortalized fibroblast cell line Bj-5ta. mdpi.com Specifically, at a concentration of 100 µM, a derivative with an ethyl substituent decreased the viability of MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), and A-375 (melanoma) cell lines by approximately 20%. mdpi.compreprints.org This effect was maintained under prolonged incubation. mdpi.com The compound also showed an ability to enhance the action of standard chemotherapeutic drugs doxorubicin (B1662922) and temozolomide (B1682018) by about 20%. mdpi.compreprints.org
Other complex urea derivatives incorporating an ethylphenyl moiety have also shown notable activity. For instance, N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives, including one with a 2-ethylphenyl group, exhibited antiproliferative activity at the micromolar level against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF-7 (breast carcinoma) cell lines. nih.gov Similarly, pyrazinyl–aryl urea derivatives have been synthesized and tested, with some compounds showing favorable inhibitory activity against the T24 human bladder cancer cell line, with IC₅₀ values under 6 µM. nih.gov Thiazole-urea hybrids have also been screened, demonstrating cytotoxicity against MCF-7, A549 (lung), and HCT116 (colon) cell lines with IC₅₀ values in the micromolar range. vulcanchem.com
Below is a summary of the antiproliferative activities of various urea derivatives related to this compound.
| Derivative Class | Cell Line | Activity Measurement | Result | Citation |
| Ethylenediurea Analog | MDA-MB-231 (Breast) | % Viability Decrease | ~20% at 100 µM | mdpi.compreprints.org |
| Ethylenediurea Analog | U-87 MG (Glioblastoma) | % Viability Decrease | ~20% at 100 µM | mdpi.com |
| Ethylenediurea Analog | A-375 (Melanoma) | % Viability Decrease | ~20% at 100 µM | mdpi.compreprints.org |
| Thiazole-Urea Hybrid | MCF-7 (Breast) | IC₅₀ | 12.4 µM | vulcanchem.com |
| Thiazole-Urea Hybrid | A549 (Lung) | IC₅₀ | 18.7 µM | vulcanchem.com |
| Thiazole-Urea Hybrid | HCT116 (Colon) | IC₅₀ | 9.8 µM | vulcanchem.com |
| Pyrazinyl–aryl Urea | T24 (Bladder) | IC₅₀ | <6 µM | nih.gov |
| N-phenyl ureidobenzenesulfonate | HT-29, M21, MCF-7 | Activity Level | Micromolar | nih.gov |
Inhibition of Specific Kinases and Receptors
The mechanism of action for the anticancer effects of this compound derivatives often involves the inhibition of specific protein kinases and cellular receptors that are crucial for tumor growth and survival. drugbank.comcancer.gov
Molecular modeling studies on ethylenediurea analogs with an ethyl substituent on the aromatic ring suggest that the A2AR adenosine (B11128) receptor is a probable target. mdpi.com Phenylurea compounds are known to act as kinase inhibitors. drugbank.com For example, Linifanib, a multi-targeted receptor tyrosine kinase inhibitor containing a phenylurea structure, is designed to suppress tumor growth by inhibiting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. drugbank.comcancer.gov It shows high potency against all members of the VEGF and PDGF receptor families, such as KDR with an IC50 value of 4 nM, while having less activity against unrelated kinases. drugbank.com
Other research has focused on designing urea derivatives as specific inhibitors for kinases like VEGFR-2, which is a key mediator of angiogenesis in cancer. mdpi.com Type II inhibitors, for instance, can occupy the ATP binding site and extend into an adjacent allosteric hydrophobic pocket of the inactive "DFG-out" conformation of the kinase. mdpi.com The design of novel 1,2-disubstituted benzo[d]imidazoles as VEGFR-2 inhibitors has yielded compounds with potent inhibitory activity. mdpi.com Tropomyosin-related kinases (Trks), a family of receptor tyrosine kinases, also represent a target for urea-based inhibitors in the development of treatments for cancer. researchgate.net
Impact on Cell Cycle Progression
Urea-based compounds, including derivatives of this compound, can exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. nih.govnih.gov
Studies on substituted N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives, which include structures with an ethylphenyl group, have shown that these compounds can block cell cycle progression in the S-phase, similar to the action of cisplatin. nih.govnih.gov This S-phase arrest was demonstrated in Jurkat cells, with some PUB-SO compounds increasing the percentage of cells in the S-phase by 30–41%. nih.gov This effect is significant as it indicates the induction of DNA double-strand breaks, which was further confirmed by the phosphorylation of histone H2AX. nih.govnih.gov
In contrast, other related urea derivatives have been shown to induce arrest at different phases of the cell cycle. For example, certain N-phenyl-N′-(2-chloroethyl)urea analogues can block cell cycle progression in the G2/M phase. ulaval.caacs.org The specific phase of arrest often depends on the exact chemical structure of the derivative. For instance, combining the knockdown of the urea cycle enzyme CPS1 with EGFR inhibition leads to an accumulation of cells in the G1 phase. nih.gov Furthermore, some 3,4-dihydropyrimidin-2(1H)-one derivatives have been reported to cause G0/G1 cell cycle arrest at lower concentrations and induce apoptosis at higher doses. researchgate.net
Structure-Activity Relationships (SAR) for Antineoplastic Agents
The anticancer activity of this compound derivatives is highly dependent on their molecular structure, and several structure-activity relationship (SAR) studies have provided insights for designing more potent compounds.
For diaryl urea-based compounds, the nature of the substituents on the phenyl rings and the linker group are critical. researchgate.net SAR analysis has revealed that the substitution of proximal and distal benzene (B151609) rings with chlorine and methyl groups, along with the linear extension of the molecule, can enhance antiproliferative activity. researchgate.net The replacement of an ester linker with an amide group between the central and distal benzene rings has also been shown to be important for activity. researchgate.net
In the case of N-phenyl ureidobenzenesulfonate (PUB-SO) and N-phenylureidobenzenesulfonamide (PUB-SA) derivatives, the former (PUB-SOs) exhibit significantly greater antiproliferative activity and the ability to block the cell cycle in the S-phase. nih.gov This suggests that the sulfonate moiety is a key structural feature for this specific biological action, whereas the sulfonamide derivatives are less active. nih.gov
For thiazole-urea hybrids, the 2-ethylphenyl group introduces steric bulk and increases hydrophobic interactions. vulcanchem.com The ethyl group enhances lipophilicity, which can improve properties like plasma protein binding, but it may reduce the potency of enzymatic inhibition when compared to analogs with electron-withdrawing substituents like fluorine. vulcanchem.com The dimethylthiazole moiety in these hybrids appears to be critical for DNA intercalation, while the urea linker facilitates hydrogen bonding with the ATP binding pockets of kinases. vulcanchem.com
Enzyme Inhibition Studies
Urease Inhibition by Thiourea and Urea Hybrids
Urea and thiourea derivatives have been a focus of research for the development of urease inhibitors, which have potential applications in medicine to combat urease-producing pathogens like Helicobacter pylori. researchgate.nettandfonline.com Urease inhibitors often work by interacting with the nickel ions in the enzyme's active site. acs.org
Research on thiazole-urea hybrids has provided specific insights into the role of the ethylphenyl group in enzyme inhibition. vulcanchem.com While the ethyl group on the phenyl ring enhances lipophilicity, it has been shown to reduce the urease inhibition potency compared to analogs with electron-withdrawing fluorine substituents. vulcanchem.com This highlights a common trade-off in drug design between physicochemical properties and direct enzyme inhibitory activity.
A wide range of urea and thiourea hybrids have been synthesized and evaluated as urease inhibitors. tandfonline.comnih.gov For example, benzimidazole-acrylonitrile hybrids have demonstrated potent urease inhibition, with many derivatives showing significantly higher potency than the standard inhibitor hydroxyurea. tandfonline.com Kinetic studies of these hybrids have identified them as mixed-type inhibitors. tandfonline.com Similarly, various halo-substituted ester/amide-based derivatives have been explored, with the expectation that the combination of ester and amide functionalities could lead to more potent urease inhibitors. nih.gov The core thiazole (B1198619) ring in some hydrazonothiazoline derivatives is believed to be responsible for their strong inhibitory activities due to its interaction with the nickel atoms in the urease active site. acs.org
Biochemical Evaluation and Inhibitory Kinetics
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step of tryptophan metabolism. mdpi.com Overexpression of IDO1 is associated with various cancers, making it an important target for cancer immunotherapy. mdpi.comfrontiersin.org Phenyl urea derivatives have emerged as a promising class of IDO1 inhibitors. mdpi.com Research has demonstrated a preference for para-substitution on the phenyl ring for potent IDO1 inhibitory activity. mdpi.com
Epoxide Hydrolase Inhibition (e.g., M. tuberculosis EphB and EphE)
Epoxide hydrolases (EHs) are enzymes that convert epoxides to their corresponding diols. proteopedia.org Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses an unusually large number of EHs, which are believed to be involved in lipid metabolism and detoxification, making them attractive drug targets. nih.govnih.gov Urea derivatives have been identified as inhibitors of several mycobacterial EHs, including EphB and EphE. nih.govnih.gov The inhibition of these enzymes is thought to contribute to the antitubercular activity of these compounds. nih.govresearchgate.net
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. cdc.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. researchgate.net Certain urea derivatives have been shown to exhibit potent AChE inhibitory activity, often in the nanomolar range. nih.gov The mechanism of inhibition typically involves the binding of the inhibitor to the active site of the enzyme, which contains both a catalytic anionic site (CAS) and a peripheral anionic site (PAS). tandfonline.com
Antiviral Activity
Urea derivatives have demonstrated a broad spectrum of antiviral activities. mdpi.comresearchgate.net For example, certain isoindol heterocyclic ureas have shown notable activity against Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. researchgate.net The mechanism of antiviral action can vary, but in some cases, it involves the inhibition of viral capsid assembly. For instance, a specific urea derivative has been shown to bind to the N-terminal domain of the HIV-1 capsid protein, thereby inhibiting its assembly. nih.gov
Antituberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of new antituberculosis agents with novel mechanisms of action. researchgate.netdrugbank.com Urea derivatives have shown significant promise in this area. nih.govresearchgate.net Their antitubercular activity is often linked to the inhibition of mycobacterial epoxide hydrolases, as discussed previously. nih.govresearchgate.net Structure-activity relationship studies have revealed that bulky alkyl and aryl substitutions on the urea core can lead to potent anti-tuberculosis activity. researchgate.net For example, some N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas have shown promising in vitro activity against M. tuberculosis H37Rv. researchgate.net
Other Biological Activities
Beyond its more extensively studied applications, this compound and its derivatives have shown promise in a variety of other biological contexts. These include potential treatments for parasitic infections, gastrointestinal issues, and mood disorders, as well as utility in industrial applications for mitigating hazardous compounds.
Urea derivatives have been recognized for their potential as antimalarial agents. researchgate.netnih.gov The inclusion of a this compound moiety in more complex molecules has been explored in the quest for new treatments for malaria, a disease caused by Plasmodium parasites.
One area of investigation involves the creation of hybrid molecules that combine the pharmacophore of known antimalarial drugs with other chemical entities to enhance efficacy and overcome resistance. For instance, derivatives of 4-aminoquinoline, a core structure in several antimalarial drugs, have been functionalized with various heterocyclic groups, including those containing urea linkages, to increase their lipophilicity and potential for accumulation within the parasite. nih.gov Research into quinazoline (B50416) derivatives has also yielded compounds with notable anti-inflammatory and analgesic activities, with some showing reduced ulcerogenic potential compared to standard drugs. tandfonline.com
The development of phenylurea-substituted 2,4-diamino-pyrimidines has produced compounds with sub-micromolar potency against the chloroquine-resistant 3D7 strain of P. falciparum. nih.gov While specific data for this compound itself is not detailed in these studies, the broader class of phenylurea derivatives demonstrates significant antimalarial activity, suggesting that the (2-ethylphenyl) substitution pattern could be a viable area for further exploration in the design of novel antimalarial compounds.
Table 1: Antimalarial Activity of Selected Phenylurea Derivatives
| Compound | Target | IC50 (µM) |
| Phenylurea-substituted 2,4-diamino-pyrimidine (Compound 22) | P. falciparum (3D7 strain) | 0.47 |
| Phenylurea-substituted 2,4-diamino-pyrimidine (Compound 40) | P. falciparum (3D7 strain) | 0.09 |
This table presents data on the antimalarial activity of representative phenylurea derivatives against the chloroquine-resistant 3D7 strain of P. falciparum.
The potential of urea derivatives to protect against gastric ulcers has been a subject of investigation. Studies on unsymmetrically substituted urea derivatives have demonstrated a protective effect in animal models of alcohol- and aspirin-induced ulcers. hilarispublisher.comacs.org For example, 1-benzyl-3-(4-methylphenyl)urea showed a dose-dependent protective effect comparable to the standard drug ranitidine. hilarispublisher.comacs.org
While direct studies on the anti-ulcerogenic activity of this compound are not extensively documented in the provided context, research on related compounds suggests that the urea functional group is a key contributor to this biological effect. The mechanism is thought to involve the protection of the gastric mucosa. In a broader context, various quinazoline and acetamide (B32628) derivatives have also been investigated and have shown potent anti-ulcerogenic activity, in some cases surpassing that of the standard drug omeprazole. nih.gov
Substituted urea derivatives have emerged as a promising class of compounds with potential antidepressant effects. researchgate.netresearchgate.net Research has shown that certain N-nitrophenyl-N'-(alkyl/aryl)urea derivatives exhibit significant antidepressant-like activity in preclinical models, such as the tail suspension test in mice. hilarispublisher.comresearchgate.net One study reported that N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea demonstrated a profound reduction in immobility time, suggesting a potent antidepressant property. researchgate.net
Although specific studies focusing solely on the antidepressant activity of this compound were not found, a related compound, 1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP), has shown antidepressant-like effects in mice. nih.gov This effect is believed to be mediated through the serotonergic system, specifically involving 5-HT2A/2C and 5-HT4 receptors, and may also be related to the inhibition of monoamine oxidase A. nih.gov The presence of the ethylphenyl group in this active compound suggests that the this compound structure could be a valuable scaffold for the design of new antidepressant agents.
Hydrogen sulfide (B99878) (H2S) is a toxic and corrosive gas that poses significant challenges in various industrial settings, particularly in the oil and gas industry. mdpi.comchemicalproductsokc.com The removal of H2S, a process known as scavenging, is crucial for safety, environmental protection, and operational integrity. chemicalproductsokc.comresearchgate.net
Urea and its derivatives have been investigated as potential H2S scavengers. mdpi.com These compounds can react with H2S to form less harmful substances. While the direct application of this compound as an H2S scavenger is not specifically detailed, the broader class of urea derivatives is being explored as an alternative to commonly used triazine-based scavengers. mdpi.com The mechanism of action for some scavengers involves the in-situ release of formaldehyde (B43269), which then reacts with H2S. google.com However, due to the toxicity of formaldehyde, research is focused on developing safer and more environmentally benign alternatives. mdpi.com The use of urea derivatives in combination with other compounds, such as oxazolidines, has also been shown to enhance H2S scavenging efficiency in hydrocarbon streams. google.com
Antidepressant Activity
Pharmacological Mechanisms and Target Identification
Understanding the molecular basis of a compound's biological activity is fundamental to drug discovery and development. For this compound and its derivatives, research efforts have been directed towards elucidating their mechanisms of action and identifying their specific molecular targets.
Investigation of Drug-Target Interactions
The interaction of a drug molecule with its biological target is a critical determinant of its pharmacological effect. youtube.com Computational methods, such as molecular docking and large-scale drug-target interaction (DTI) prediction systems, play a significant role in identifying potential targets and understanding these interactions. nih.gov
For instance, DEEPScreen, a deep convolutional neural network-based system, utilizes 2-D structural representations of compounds to predict their interactions with a wide range of protein targets. nih.gov While a specific entry for this compound was not highlighted, the system has been used to predict targets for a variety of compounds. This approach allows for the rapid screening of massive compound libraries against numerous targets, facilitating the identification of novel drug-target relationships. nih.gov
The urea functional group itself is capable of participating in hydrogen bonding, a key type of interaction in drug-receptor binding. youtube.com The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. These interactions, along with others such as hydrophobic and van der Waals interactions contributed by the ethylphenyl group, govern the binding affinity and selectivity of this compound derivatives for their respective targets. The investigation of these interactions at a molecular level is crucial for optimizing the potency and specificity of drug candidates.
Receptor Binding Affinity Studies
The ability of this compound and its analogs to bind to biological receptors is a key determinant of their pharmacological profiles. The urea moiety's capacity to act as both a hydrogen bond donor and acceptor allows it to form strong and directional interactions within receptor binding pockets. mdpi.comlibretexts.org
Research into a derivative, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl)urea, demonstrated its binding to the adenosine A2A receptor. mdpi.com Molecular docking studies indicated that while the compound binds to the receptor's active site, it forms only one hydrogen bond, in contrast to the four formed by the natural agonist, adenosine. mdpi.com This difference in hydrogen bonding may explain why the compound binds with similar affinity to the natural agonist but does not induce the same conformational changes required for activation. mdpi.com
Studies on other aryl urea derivatives have provided specific affinity data for various receptors. For instance, in a search for sigma-1 receptor (σ1R) ligands, acyl urea derivatives were developed, with lead compounds showing significant binding affinities. mdpi.com Similarly, pyrazinyl–aryl urea derivatives have been analyzed through molecular docking, with binding energies calculated to quantify their affinity for target receptors. nih.gov A smaller molecular volume in one analog resulted in a weaker affinity, highlighting the importance of steric factors in receptor binding. nih.gov
| Compound/Derivative Class | Target Receptor | Binding Affinity Data |
| Acyl urea derivative 10 | Sigma-1 Receptor (σ1R) | Ki = 2.18 μM mdpi.com |
| Acyl urea derivative 12 | Sigma-1 Receptor (σ1R) | Ki = 9.54 μM mdpi.com |
| Pyrazinyl–aryl urea derivative 5-23 | Not Specified | Calculated Binding Energy = -7.34 kcal/mol nih.gov |
| Pyrazinyl–aryl urea derivative 5-1 | Not Specified | Calculated Binding Energy = -5.61 kcal/mol nih.gov |
Enzyme Active Site Interactions
The urea backbone is a prevalent feature in many enzyme inhibitors, enabling these molecules to interact with and block the active sites of various enzymes. ontosight.aimdpi.com The specificity of these interactions is dictated by the unique conformation and functional groups within the enzyme's active site. libretexts.org
A primary enzyme associated with urea is urease, which catalyzes its hydrolysis. researchgate.net The active site of urease from Klebsiella aerogenes features a dinuclear nickel center bridged by a carbamylated lysine (B10760008) residue and a water molecule. researchgate.net Each nickel ion is further coordinated by amino acid residues, including histidines and an aspartate, creating a specific environment for substrate binding and catalysis. researchgate.net The structure of this active site serves as a model for understanding how this compound and its derivatives might interact with metalloenzymes.
Beyond urease, derivatives containing the this compound moiety have been shown to inhibit other enzymes. For example, certain benzothiazole ethyl ureas act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com Furthermore, the N-phenyl-N'-substituted urea pharmacophore has been identified as a bioisosteric equivalent to the trimethoxyphenyl ring found in drugs that bind to the colchicine-binding site on β-tubulin, suggesting a mechanism for anticancer activity through microtubule disruption. acs.org In the context of infectious diseases, 1-adamantyl-3-phenyl urea derivatives have shown potent activity against Mycobacterium tuberculosis, which is attributed to the inhibition of multiple epoxide hydrolase (Eph) enzymes within the bacterium. nih.govresearchgate.net
| Compound Class | Target Enzyme | Inhibition Data (IC50) |
| Benzothiazole ethyl urea 40 | DNA gyrase | 0.0033 μg/mL mdpi.com |
| Benzothiazole ethyl urea 40 | Topoisomerase IV | 0.046 μg/mL mdpi.com |
| Benzothiazole ethyl urea 41 | DNA gyrase | 0.0033 μg/mL mdpi.com |
| Benzothiazole ethyl urea 41 | Topoisomerase IV | 0.046 μg/mL mdpi.com |
Influence of Molecular Properties (e.g., lipophilicity) on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by their molecular properties, such as lipophilicity, electronic effects, and steric factors. ontosight.aijocpr.com Structure-activity relationship (SAR) studies consistently show that modifications to the molecule's structure can significantly alter its potency and selectivity.
Lipophilicity, often quantified as the partition coefficient (logP), is a critical parameter. An increase in lipophilicity has been correlated with enhanced antimicrobial activity in a series of N-arylpiperazine derivatives. mdpi.com In another example, a more lipophilic thiourea derivative of a benzothiazole showed moderate inhibitory activity against the 17β-hydroxysteroid dehydrogenase 1 enzyme, whereas its less lipophilic urea counterpart was inactive. mdpi.com The ethyl group at the ortho-position of the phenyl ring in this compound contributes to its lipophilicity, which can enhance hydrophobic interactions with biological targets.
The nature and position of substituents on the aryl ring also play a crucial role. For ureidobenzimidazole derivatives, the presence of lipophilic or hydrogen-bond accepting groups, such as fluorine, chlorine, or methoxy (B1213986) groups, at the 2- or 4-positions of the terminal benzene ring was found to enhance anti-inflammatory and antibacterial activity. jocpr.com Conversely, electron-withdrawing groups on the phenyl ring of urea-based anion receptors have been shown to increase the acidity of the urea N-H protons, leading to a higher binding affinity for anions. mdpi.com Steric bulk is another important factor; SAR studies of anti-tuberculosis urea compounds revealed that bulky alkyl groups, such as adamantyl, attached to the urea nitrogen often result in the most potent activity. nih.govresearchgate.net
| Structural Feature | Influence on Biological Activity | Example Compound Class |
| Increased Lipophilicity | Leads to higher antimicrobial activity. mdpi.com | N-arylpiperazine derivatives mdpi.com |
| Lipophilic/H-bond Acceptor Groups (F, Cl, OCH3) at 2- or 4-position | Enhances antibacterial and anti-inflammatory potency. jocpr.com | Ureidobenzimidazole derivatives jocpr.com |
| Bulky Alkyl/Aryl Groups | Favors maximal antituberculosis activity. nih.govresearchgate.net | 1-Adamantyl-3-phenyl ureas nih.govresearchgate.net |
| Electron-Withdrawing Groups on Phenyl Ring | Increases anion binding affinity. mdpi.com | Urea-based anion receptors mdpi.com |
Advanced Research Applications of 2 Ethylphenyl Urea Derivatives
Catalysis
The urea (B33335) functional group is a powerful hydrogen-bond donor, a characteristic that has been extensively exploited in the design of catalysts. (2-Ethylphenyl)urea derivatives are no exception and have found utility in both transition metal catalysis and organocatalysis.
Ligand Applications in Transition Metal Catalysis (e.g., Palladium-catalyzed Heck and Suzuki Reactions)
In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. While direct applications of this compound itself as a ligand in widely-used reactions like the Palladium-catalyzed Heck and Suzuki reactions are not extensively documented in dedicated studies, the broader class of urea derivatives is recognized for its potential in forming effective catalyst systems. nih.govnih.gov The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, and the Suzuki reaction, which couples organoboron compounds with halides, are cornerstones of modern organic synthesis. organic-chemistry.orgmdpi.commasterorganicchemistry.com The efficiency of these reactions often hinges on the design of the ligand coordinated to the palladium center. tubitak.gov.tr
Urea-based ligands can influence the catalytic cycle through hydrogen bonding interactions, potentially stabilizing transition states or influencing the electronic properties of the metal. nih.gov Research has shown that various palladium complexes with different ligands are highly active catalysts for these coupling reactions. organic-chemistry.orgtubitak.gov.tr For instance, N-heterocyclic carbene palladium complexes have demonstrated high efficacy in Heck reactions. nih.gov The development of novel ligands is a continuous effort to improve catalyst performance, and the principles of ligand design often involve tuning steric and electronic properties, a concept that can be extended to urea derivatives.
Role of Urea Derivatives in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of chemical synthesis. nih.gov Urea and thiourea (B124793) derivatives have emerged as highly effective organocatalysts, primarily functioning as hydrogen-bond donors. scilit.comwikipedia.org This interaction, a form of non-covalent bonding, can activate substrates towards nucleophilic attack. wikipedia.org
The catalytic activity of urea derivatives is often enhanced by incorporating electron-withdrawing groups, which increases the acidity of the N-H protons and strengthens the hydrogen bonds. wikipedia.org Chiral urea derivatives have been successfully employed in a wide array of asymmetric reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts reactions, demonstrating their versatility and ability to induce high levels of stereocontrol. sioc-journal.cnmdpi.comresearchgate.net The development of bifunctional urea catalysts, which contain both a hydrogen-bond donating urea moiety and a basic site, has further expanded their synthetic utility. wikipedia.org
Materials Science
The ability of the urea group to form strong and directional hydrogen bonds makes this compound and its derivatives valuable building blocks in materials science for the creation of polymers and advanced functional materials.
Polymer Formation and Properties
Urea-containing polymers, or polyureas, are a significant class of synthetic materials with diverse applications. nih.gov The formation of these polymers often involves the reaction of isocyanates with amines. nih.gov The properties of polyureas are heavily influenced by the extensive hydrogen bonding between the urea groups, which leads to the formation of hard, crystalline segments within the polymer structure. nih.gov This strong intermolecular interaction imparts properties such as high thermal stability and low solubility in common solvents. nih.gov
The incorporation of different monomers allows for the tuning of the polymer's properties. For instance, the reaction of urea with formaldehyde (B43269) and other co-monomers can produce thermosetting resins. rsc.orgontosight.ai The inclusion of flexible segments can lead to the development of materials with specific characteristics, such as biodegradable polymers when ester groups are also present in the polymer backbone. nsf.gov Research into polyurethane-urea coatings has shown that these materials can exhibit stimuli-responsive self-healing properties. researchgate.net
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyurea | Diamines, Isocyanates | High thermal stability, crystallinity | Coatings, Adhesives |
| Urea-Formaldehyde Resin | Urea, Formaldehyde | Thermosetting, Hard | Adhesives, Moulded articles |
| Poly(urea ester) | Di(hydroxyalkyl)ureas, Dimethyl esters | Biodegradable, Higher melting temperatures | Biomedical applications |
| Polyurethane-urea | Isocyanates, Amines, Polyols | Self-healing, Damping properties | Protective coatings, Dampening materials |
Applications in Advanced Functional Materials
The term "advanced functional materials" refers to materials engineered to possess specific properties for high-performance applications, such as in electronics, energy storage, and biomedicine. crgconferences.comscimagojr.com The unique characteristics of urea derivatives, particularly their hydrogen-bonding capabilities, make them suitable for integration into such materials. For example, the incorporation of urea functionalities can enhance the thermal and mechanical properties of materials. rsc.org
In the context of energy, research has explored the use of advanced materials in applications like Li-CO2 batteries, which have high energy densities. njust.edu.cn The design of novel materials often involves creating hierarchical structures at the molecular level to achieve desired functions. rsc.org The self-assembly properties of urea derivatives are particularly relevant here, as they can be used to construct ordered nanostructures.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The directional and specific nature of the hydrogen bonds formed by the urea group makes it an excellent motif for designing self-assembling systems. mdpi.com
This compound and its derivatives can self-assemble into well-defined structures such as chains, tapes, and gels. nih.govnih.gov This process is driven by the formation of a network of hydrogen bonds. The study of N,N'-di(2-ethylhexyl)urea in solution, for example, has revealed the formation of supramolecular chain polymers that further aggregate into bundles. nih.gov This hierarchical self-assembly is a key principle in the bottom-up fabrication of complex molecular architectures.
The formation of supramolecular gels from low-molecular-weight gelators containing urea moieties is another area of active research. nih.govrsc.org These gels can be responsive to external stimuli, such as the presence of anions, which can interact with the urea groups and disrupt or modify the self-assembled network. rsc.org This has led to the development of "smart" materials that can change their properties in response to their environment. Furthermore, the self-assembly of urea derivatives can be harnessed for applications such as anion sensing and the templated growth of nanoparticles. rsc.org The ability to control the fixation of atmospheric CO2 has also been demonstrated using a tris(urea) receptor, highlighting the potential for these systems in environmental applications. acs.org
Molecular Recognition and Host-Guest Chemistry
The urea functional group is a powerful motif for molecular recognition due to its ability to form strong and directional hydrogen bonds. In derivatives of this compound, the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows these molecules to act as hosts, selectively binding to a variety of guest molecules, especially anions, through well-defined interactions.
The principles of host-guest chemistry are central to the application of this compound derivatives in molecular recognition. These compounds can be designed to have specific binding cavities or clefts that are complementary in size, shape, and chemical nature to a target guest molecule. The ethyl group at the ortho position of the phenyl ring can introduce steric constraints that influence the binding selectivity of the host.
Research in this area often involves the synthesis of a library of this compound derivatives with varying substituents to modulate their binding affinities and selectivities. The binding events are typically studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry to determine the association constants and to elucidate the binding modes. For instance, studies on analogous phenylurea derivatives have demonstrated their efficacy in binding anions like chloride and acetate. The stability of the resulting host-guest complexes is influenced by factors such as the electronic properties of the substituents on the phenyl ring and the nature of the solvent.
Below is a representative table illustrating the binding affinities of hypothetical this compound derivatives for a specific anion, showcasing how modifications to the structure can impact molecular recognition.
| Derivative | Substituent on Phenyl Ring | Guest Anion | Association Constant (Kₐ) in M⁻¹ |
| 1 | None | Chloride (Cl⁻) | 150 |
| 2 | 4-Nitro (electron-withdrawing) | Chloride (Cl⁻) | 450 |
| 3 | 4-Methoxy (electron-donating) | Chloride (Cl⁻) | 80 |
This table is illustrative and based on general principles of urea-based anion recognition.
Designed Self-Assembling Systems
The capacity of this compound derivatives to form robust intermolecular hydrogen bonds makes them excellent building blocks for the construction of ordered supramolecular structures through self-assembly. The self-assembly process is spontaneous and leads to the formation of well-defined architectures such as tapes, ribbons, and helical structures, which can further associate to form larger aggregates like fibers and gels. nih.gov
The primary interaction driving the self-assembly of these molecules is the formation of a bifurcated hydrogen bond between the N-H groups of one molecule and the carbonyl oxygen of another, leading to a characteristic one-dimensional tape or ribbon structure. The ethylphenyl groups are oriented on the periphery of this hydrogen-bonded backbone and can influence the packing of these tapes through van der Waals interactions and potential π-π stacking.
The design of these self-assembling systems can be fine-tuned by modifying the chemical structure of the this compound derivative. For example, the introduction of chiral centers can lead to the formation of helical structures with a specific handedness. The nature and position of substituents on the phenyl ring can also affect the solubility and the morphology of the resulting self-assembled structures.
Recent research has explored the use of such self-assembling systems for various applications, including the development of supramolecular gels. nih.gov These gels are formed by the entanglement of the self-assembled fibrillar network, which immobilizes the solvent. The properties of these gels, such as their mechanical strength and responsiveness to external stimuli, can be controlled by the molecular design of the gelator.
The following table provides examples of how different this compound derivatives could potentially lead to different self-assembled morphologies.
| Derivative | Key Structural Feature | Resulting Self-Assembled Structure | Potential Application |
| This compound | Standard structure | Linear tapes, fibers | Basic structural studies |
| Chiral this compound derivative | Introduction of a stereocenter | Helical ribbons | Chiral separation |
| Amphiphilic this compound derivative | Addition of a long alkyl chain | Vesicles or micelles in water | Drug delivery |
This table is illustrative and based on established principles of self-assembly of urea derivatives.
Role as a Model Compound for Understanding Complex Chemical Structures
This compound serves as an excellent model compound for investigating the fundamental principles of molecular interactions and crystal engineering. The relative simplicity of its structure allows for detailed analysis of its solid-state packing and hydrogen-bonding motifs, which can provide insights into the behavior of more complex chemical and biological systems where urea or amide functionalities are present.
X-ray crystallography is a powerful tool for studying the three-dimensional arrangement of this compound molecules in the solid state. These studies reveal precise information about bond lengths, bond angles, and the geometry of intermolecular interactions. The crystal structure of this compound and its derivatives typically shows the formation of the characteristic one-dimensional hydrogen-bonded tapes. cardiff.ac.uk
The detailed structural information obtained from these model systems is also invaluable for computational chemists who develop and validate theoretical models to predict crystal structures and properties. The experimental data from this compound provides a benchmark against which the accuracy of these computational methods can be tested.
A summary of crystallographic data for a hypothetical derivative is presented below, illustrating the type of information obtained from such studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 18.1 |
| β (°) | 95.5 |
| Hydrogen Bond Motif | 1D Tapes |
This table contains representative crystallographic data.
Future Directions and Research Gaps
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of urea (B33335) derivatives, including (2-Ethylphenyl)urea, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. A critical future direction is the development of synthetic protocols that are not only efficient in terms of yield and purity but are also environmentally benign.
Research efforts should focus on:
Green Chemistry Approaches: There is a growing need to replace toxic reagents, such as phosgene (B1210022) and its derivatives, with safer alternatives. smolecule.com Exploring one-pot procedures, which reduce the number of reaction steps and minimize waste, is a key objective. ugent.be The use of water as an inexpensive and environmentally friendly reaction medium, potentially eliminating the need for organic solvents and catalysts, represents a significant area for innovation. researchgate.net
Catalyst Innovation: Investigating novel catalytic systems, such as copper-catalyzed reactions, could provide milder and more efficient pathways for urea synthesis. mdpi.com
Process Optimization: Systematic optimization of reaction parameters—including temperature, pressure, and solvent choice—is necessary to maximize yields and reduce the formation of byproducts. vulcanchem.comrsc.org Techniques like microwave-assisted synthesis may offer advantages in terms of reaction time and efficiency, although their scalability presents a challenge that needs to be addressed. vulcanchem.com
Table 1: Comparison of Synthetic Approaches for Urea Derivatives
| Feature | Traditional Methods | Sustainable Future Directions |
|---|---|---|
| Reagents | Often involve hazardous materials like phosgene or isocyanates. | Use of safer alternatives, such as carbamate (B1207046) intermediates or direct carbonylation with CO2. ugent.be |
| Solvents | Typically rely on volatile organic solvents (e.g., DCM, DMF). vulcanchem.com | Emphasis on aqueous media or solvent-free conditions. researchgate.net |
| Catalysts | May require harsh catalysts or stoichiometric reagents. | Development of efficient and recyclable catalysts; exploration of catalyst-free reactions. researchgate.netmdpi.com |
| Efficiency | Can be multi-step with purification challenges. | Focus on one-pot synthesis to improve atom economy and reduce waste. ugent.bersc.org |
| Environmental Impact | Higher potential for hazardous waste generation. | Reduced environmental footprint through "green" principles. researchgate.net |
Comprehensive Preclinical Evaluation of Promising this compound Candidates
While various urea derivatives have shown interesting biological activity, rigorous preclinical evaluation is often a missing step. For any this compound analog to be considered for further development, a comprehensive assessment of its pharmacological and toxicological profile is essential.
Key areas for future preclinical research include:
In Vitro and In Vivo Toxicity Studies: A thorough evaluation of cytotoxicity in various cell lines is a fundamental requirement. researchgate.net Beyond this, genotoxicity assays (e.g., Ames test) are needed to assess the mutagenic potential of lead compounds. researchgate.net Subsequent in vivo acute toxicity studies in animal models, such as rodents, are critical for determining the initial safety profile. vulcanchem.comresearchgate.net
Pharmacokinetic Profiling (ADME): Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate compounds is crucial. Future studies must include in vivo pharmacokinetic analyses in animal models to determine key parameters like half-life, clearance, and bioavailability. vulcanchem.comnih.govnih.gov
Selectivity and Off-Target Effects: Promising compounds must be profiled for their selectivity. This involves screening against a panel of related biological targets, such as off-target kinases or receptors, to identify and mitigate potential side effects early in the development process. vulcanchem.com
Table 2: Essential Parameters for Preclinical Evaluation
| Evaluation Stage | Key Parameters | Purpose |
|---|---|---|
| In Vitro Assessment | Cytotoxicity (IC50/CC50), Genotoxicity (Ames test) | To determine the compound's toxicity to cells and its potential to cause genetic mutations. researchgate.netnih.gov |
| In Vivo Acute Toxicity | Mortality, Clinical Symptoms, Histopathology | To evaluate the short-term adverse effects in a living organism. researchgate.net |
| Pharmacokinetics (PK) | Half-life (t½), Intrinsic Clearance, Bioavailability | To understand how the compound is absorbed, distributed, metabolized, and excreted by the body. vulcanchem.comnih.gov |
| Selectivity Profiling | Off-target binding assays (e.g., kinase panels) | To ensure the compound acts specifically on its intended target, minimizing side effects. vulcanchem.com |
Further Elucidation of Specific Biological Targets and Mechanisms of Action
A significant gap in the current knowledge base is the precise molecular mechanism through which this compound and its analogs exert their biological effects. While research on the broader class of urea derivatives points to several potential targets, specific validation is required. ontosight.ai
Future research should be directed towards:
Target Identification and Validation: The general class of urea compounds has been shown to interact with various enzymes, including urease, indoleamine 2,3-dioxygenase (IDO1), and glycogen (B147801) phosphorylase. vulcanchem.comnih.gov It is hypothesized that the urea moiety can form critical hydrogen bonds with target proteins. researchgate.net Advanced techniques such as thermal shift assays, affinity chromatography, and proteomics-based approaches are needed to identify the specific binding partners of this compound derivatives.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are necessary to elucidate the mechanism of action. This includes determining the mode of inhibition (e.g., competitive, non-competitive) for enzymatic targets or characterizing the downstream signaling effects for receptor-mediated actions. smolecule.com Molecular docking studies can further help visualize binding modes and interactions within the target's active site. nih.govnih.gov
Table 3: Potential Biological Targets for Urea-Based Compounds
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Indoleamine 2,3-dioxygenase (IDO1), Urease, Epoxide Hydrolase, Kinases (e.g., VEGFR) | Cancer, Infectious Diseases, Tuberculosis, Inflammation. vulcanchem.comnih.govnih.govnih.gov |
| Receptors | Sigma-1 Receptor (σ1R) | Neurodegenerative Diseases. mdpi.com |
| Structural Proteins | Tubulin | Cancer. acs.org |
| Ion Channels | Potassium Channels | Cardiovascular Diseases. google.com |
Exploration of Novel Applications in Emerging Fields
The research on this compound has been predominantly focused on its potential in medicinal chemistry. smolecule.comontosight.ai However, the structural features of this compound and its derivatives may lend themselves to applications in other scientific domains.
Future research should explore:
Materials Science: Bis-urea compounds are known to form ordered structures through hydrogen bonding. Investigating the ability of this compound derivatives to self-assemble into supramolecular structures could lead to applications in developing novel nanostructured organic materials, gels, or liquid crystals. researchgate.net
Agrochemicals: Certain phenyl urea derivatives have demonstrated potent and selective herbicidal activity. google.com Screening this compound analogs for activity against various plant species could open a new avenue for their use in agriculture.
Chemical Biology: Highly specific and potent analogs could be developed as chemical probes. These tools are invaluable for studying complex biological pathways, allowing researchers to selectively modulate the function of a specific protein in a cellular or in vivo context.
Advanced Computational Design and Optimization for Specific Research Goals
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds, and its application to this compound research is a vital future direction. ontosight.ai
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structure of this compound analogs with their biological activity. vulcanchem.comontosight.ai These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking and Simulation: Molecular docking can predict how different derivatives bind to a specific biological target, providing insights into the key interactions that govern affinity and selectivity. nih.govmdpi.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.
De Novo Design and Scaffold Hopping: Advanced algorithms can be used to design entirely new molecules tailored to a specific target's binding site. Furthermore, topology-based scaffold hopping can be used to identify novel core structures that retain the desired biological activity while possessing improved pharmacokinetic or safety profiles. nih.gov
Table 4: Computational Strategies for Drug Design and Optimization
| Computational Method | Primary Goal | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of a ligand to its target protein. nih.govnih.gov | Identification of key binding interactions and ranking of potential lead compounds. |
| QSAR | Correlate chemical structure with biological activity. vulcanchem.comontosight.ai | Predictive models to guide the design of more potent analogs. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity. | A template for searching compound libraries or designing new molecules with similar activity. |
| Molecular Dynamics (MD) Simulation | Analyze the dynamic behavior and stability of the ligand-protein complex. | Deeper understanding of binding thermodynamics and conformational changes. |
| Scaffold Hopping | Identify structurally novel compounds with similar activity to a known ligand. nih.gov | Discovery of new chemical series with potentially improved properties (e.g., novelty, patentability, ADME). |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
